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Key Efficacy Key Safety

Trial Phase Patient Population L . Conclusion/Status
Findings Findings
Phase 1b/2 39 patients with Best response:  Well-tolerated,; Development
(NCT03037645) advanced, 1 Partial no dose-limiting  terminated,;
[1]1[2] relapsed/refractory B-  Response toxicities at insufficient clinical
cell malignancies (PR) ina CLL highest dose activity for Phase Il

(77% CLL); median of  patient; Stable (410 mg BID)
4 prior therapies; 55%  Disease (SD) [1] [2]. Most

of CLL patients had in 13 patients common
BTK C481 mutations.  (31%) [1]. 8 treatment-
patients emergent AEs:
remained on anemia (31%),
treatment =6 nausea, fatigue,
months, headache,
suggesting dyspnea (21%
some durable each) [1]. No
benefit [1]. pattern of dose-
dependent
toxicity [1].

expansion in BTKi-
resistant patients [1]

[3].
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Molecular & Pharmacological Profile

Property Description

Drug Type Small molecule, reversible (non-covalent) BTK inhibitor [4] [1] [5].

Mechanism of Selective inhibitor of Bruton's Tyrosine Kinase (BTK); binds independently of C481

Action residue, maintaining activity against wild-type and C481-mutated BTK (e.g., C481S)
[4] [1].

Selectivity Highly selective; inhibited only 7 out of 234 kinases tested in a panel [4].

IC50 (BTK) 3 nM (biochemical) [4].

Key Resistance In primary CLL cells, vecabrutinib induced lower apoptosis in samples with BTK
Insight C481S/R mutations compared to wild-type [4].

Experimental Protocols from Key Studies

The core methodologies from the pivotal preclinical and clinical studies are detailed below.

Preclinical Study on BCR Signal Transduction [4]

¢ Objective: To characterize the activity of vecabrutinib on the B-cell receptor (BCR) pathway in
models of ibrutinib-resistant CLL.
e Cell Models: Used MEC-1 CLL cell line engineered to overexpress BTK WT, BTK C481S, or BTK
C481R.
e Primary Cells: Primary CLL cells from patients with either WT or mutant BTK.
e Key Assays:
o Immunoblotting: Analyzed phosphorylation levels of key BCR pathway proteins (BTK, PLCy2,
ERK, S6) to assess pathway inhibition.
o Reverse Phase Protein Array (RPPA): Profiled changes in 258 proteins to comprehensively
evaluate signaling pathways affected by treatment.
o Cell Viability Assay: Measured apoptosis (cell death) after drug treatment.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://haematologica.org/article/view/10398
https://haematologica.org/article/view/10480
https://synapse.patsnap.com/drug/b0bd933542e443ccbd360b9df1d3535f
https://haematologica.org/article/view/10398
https://haematologica.org/article/view/10480
https://haematologica.org/article/view/10398
https://haematologica.org/article/view/10398
https://haematologica.org/article/view/10398
https://haematologica.org/article/view/10398
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Phase 1b Clinical Trial Design [1]

¢ Study Design: Open-label, dose-escalation study (NCT03037645).

¢ Dosing: Vecabrutinib was administered orally twice daily (BID) across seven dose cohorts (from
20.5 mg to 410 mg BID).

¢ Patient Population: Adults with histologically confirmed, relapsed/refractory CLL or other B-cell
malignancies who had progressed on =2 prior lines of therapy, including a BTK inhibitor.

¢ Primary Endpoints: Safety, determination of the maximum-tolerated dose (MTD), and dose-limiting
toxicities (DLTs).

e Secondary/Exploratory Endpoints: Pharmacokinetics (PK), overall response rate, and
pharmacodynamics (PD) via measurement of serum cytokines (CCL3, CCL4, TNFa).

Mechanistic Insights and Reasons for Limited Efficacy

Research into why vecabrutinib's strong preclinical profile did not translate to robust clinical efficacy

highlighted several potential factors [1]:

¢ Short BTK Residence Time: The time vecabrutinib remained bound to BTK was only 15 minutes,
much shorter than other effective reversible inhibitors like pirtobrutinib (314 min) or ARQ 531 (128
min) [1].

¢ Pharmacokinetic Properties: Vecabrutinib has a relatively short half-life compared to other
successful reversible BTK inhibitors, which may have led to inconsistent target coverage [1].

¢ High Protein Binding: The drug is 98.7% protein bound, which can significantly reduce the amount
of free, active drug available to inhibit BTK in tissues [1].

The following diagram illustrates the competitive landscape of BTK inhibitors and the primary reason for

vecabrutinib's developmental halt.
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BTK Inhibitors

Covalent BTKi
(e.g., Ibrutinib, Acalabrutinib)

Non-Covalent BTKi

Primary Resistance Mechanism Vecabrutinib Other Reversible BTKi
BTK C481S Mutation (e.g., Pirtobrutinib)

Key Limitation
Short Residence Time (15 min)

Click to download full resolution via product page
BTK Inhibitor Classification and Vecabrutinib's Hurdle

Based on the available data, the development of vecabrutinib for B-cell malignancies has been halted. The
field has since moved forward with other non-covalent BTK inhibitors, such as pirtobrutinib, which have

demonstrated more robust clinical efficacy, likely due to more favorable pharmacological properties [1] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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